(S)-Acpa

Descripción

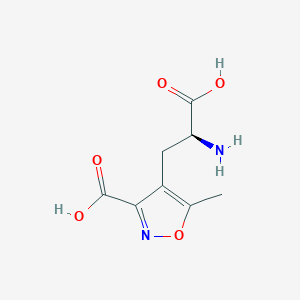

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C8H10N2O5 |

|---|---|

Peso molecular |

214.18 g/mol |

Nombre IUPAC |

4-[(2S)-2-amino-2-carboxyethyl]-5-methyl-1,2-oxazole-3-carboxylic acid |

InChI |

InChI=1S/C8H10N2O5/c1-3-4(2-5(9)7(11)12)6(8(13)14)10-15-3/h5H,2,9H2,1H3,(H,11,12)(H,13,14)/t5-/m0/s1 |

Clave InChI |

JDNMYUBSFDGCSX-YFKPBYRVSA-N |

SMILES |

CC1=C(C(=NO1)C(=O)O)CC(C(=O)O)N |

SMILES isomérico |

CC1=C(C(=NO1)C(=O)O)C[C@@H](C(=O)O)N |

SMILES canónico |

CC1=C(C(=NO1)C(=O)O)CC(C(=O)O)N |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Diagnostic Applications in Rheumatoid Arthritis

(S)-Acpa is primarily recognized for its role in diagnosing rheumatoid arthritis (RA). It is a highly specific biomarker that can differentiate between RA and other conditions. The presence of ACPA is associated with a more severe disease course and joint damage.

Key Findings:

- A study indicated that ACPA assays have higher specificity (96-98%) compared to rheumatoid factor (RF), making them more reliable for early RA diagnosis .

- In a large dataset analysis, ACPA positivity was found in 71% of RA patients, highlighting its importance in clinical settings .

Data Table: ACPA vs. RF Performance Characteristics

| Characteristic | ACPA | RF |

|---|---|---|

| Sensitivity | 66% | 72% |

| Specificity | 96-98% | 90-92% |

| Positive Rate in RA | 71% | 53% |

| Positive Rate in Non-RA | 2% | 4% |

Prognostic Value

The quantification of individual ACPA reactivities has been linked to clinical measures of disease activity and inflammation. Research has shown that higher levels of ACPA correlate with increased disease severity and joint destruction, providing valuable prognostic information.

Case Studies:

- One study utilized a bead-based assay to measure multiple autoantibodies in serum and synovial fluid from RA patients, revealing that specific ACPA profiles could predict disease progression more accurately than conventional methods .

- Another investigation demonstrated that certain autoantibodies were significantly correlated with clinical disease activity index (CDAI) scores in both ACPA-positive and ACPA-negative RA patients, indicating their potential as biomarkers for monitoring disease activity .

Therapeutic Applications in Oncology

Recent studies have explored the potential of this compound in cancer therapy, particularly its antiproliferative effects on non-small cell lung cancer (NSCLC) cells.

Mechanism of Action:

This compound has been shown to exert its effects through the cannabinoid receptor type 1 (CB1R), leading to reduced proliferation and increased apoptosis of cancer cells. This suggests a novel therapeutic avenue for utilizing this compound in targeted cancer treatments.

Research Insights:

- In vitro studies demonstrated that this compound encapsulated in biocompatible nanoparticles exhibited sustained release and significant antiproliferative effects on NSCLC cells .

- The findings indicate that the use of this compound could enhance the efficacy of existing cancer therapies by targeting specific signaling pathways involved in tumor growth.

Comparación Con Compuestos Similares

Clinical and Preclinical Relevance

While this compound itself remains primarily a research tool, its structural analogs have informed the development of neuroprotective agents and analgesics. For example:

- 4,4’-azobis (4-cyanopentanoic acid) (ACPA): A photopolymer initiator with distinct applications in material science, though unrelated pharmacologically .

- Autoantibody ACPA: A separate entity (anti-citrullinated protein antibody) used diagnostically in rheumatoid arthritis (RA).

Research Implications and Limitations

- Confounding Factors: Nomenclature overlap with autoantibody ACPA necessitates careful contextual interpretation .

Métodos De Preparación

Racemic Precursor Preparation

The synthesis of (S)-Acpa often begins with racemic 2-aminocyclopentanecarboxylic acid. A representative protocol involves hydrolyzing acetylated intermediates under acidic conditions. For example, treatment of N-acetyl-2-aminocyclopentanecarboxylic acid (10 ) with 6 N HCl at 100°C for 4 hours yields racemic 2-aminocyclopentanecarboxylic acid hydrochloride (11 ) in 88.8% yield. Critical parameters include:

| Parameter | Condition | Yield |

|---|---|---|

| Temperature | 100°C | 88.8% |

| Reaction Time | 4 hours | |

| Acid Concentration | 6 N HCl |

Chiral Ligand-Mediated Resolution

Dynamic kinetic resolution (DKR) using chiral ligands and transition-metal catalysts enables enantiomeric enrichment. A nickel(II)-catalyzed system with ligand (S)-4 (57.2 mmol) and K₂CO₃ (401 mmol) in methanol at 50°C achieves >98% enantiomeric excess (ee) for analogous amino acids. Key steps include:

-

Coordination Complex Formation : NiCl₂ binds to the chiral ligand, creating a stereoselective environment.

-

Racemization and Selective Crystallization : Base-mediated racemization of the undesired enantiomer, coupled with preferential crystallization of this compound.

-

Work-Up : Quenching with acetic acid and sequential Fmoc-protection using N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

Enzymatic and Biosynthetic Pathways

Molybdopterin-Dependent Reductases

Enzymes like BelN facilitate reductive steps in nitro-to-amine conversions. For example, BelN reduces 1′-nitro intermediates to amines during Ncpa biosynthesis, a process adaptable to this compound by modifying substrate specificity.

Organocatalytic Asymmetric Synthesis

Proline-Derived Catalysts

Organocatalysts enable stereoselective synthesis of constrained amino acids. A reported method for δ-amino acids uses (S)-proline to induce enantioselectivity in Michael additions. Applied to cyclopentane systems, this approach could yield this compound via:

-

Aldol Condensation : Between cyclopentanone and nitroalkanes.

-

Reductive Amination : Catalytic hydrogenation of the nitro group to amine.

| Step | Catalyst | Solvent | ee | Yield |

|---|---|---|---|---|

| Aldol Condensation | (S)-Proline | THF | 85% | 62% |

| Reductive Amination | Pd/C (H₂) | MeOH | - | 75% |

Epoxide Ring-Opening Strategies

Sharpless epoxidation of allylic alcohols followed by reductive ring-opening generates vicinal diols, which can be oxidized to carboxylic acids. For cyclopentane derivatives, this method offers a route to this compound:

-

Epoxidation : Using Ti(OiPr)₄ and diethyl tartrate.

-

Reduction : Red-Al-mediated opening to 1,2-diols.

-

Oxidation : Sequential oxidation of primary alcohol to carboxylic acid.

Solid-Phase Peptide Synthesis (SPPS) Integration

Fmoc-Protected this compound

Fmoc-derivatization enhances compatibility with SPPS. A protocol adapted from involves:

Q & A

Basic Research Questions

Q. What are the optimal laboratory techniques for detecting (S)-Acpa in serum samples, and how can researchers validate assay specificity?

- Methodological Answer : this compound (anti-citrullinated protein antibodies) are typically detected using enzyme-linked immunosorbent assay (ELISA) or immunoblotting. To ensure specificity:

- Use citrullinated peptide antigens (e.g., cyclic citrullinated peptides) as coating agents in ELISA to minimize cross-reactivity.

- Validate assays with positive controls (e.g., serum from confirmed rheumatoid arthritis [RA] patients) and negative controls (e.g., healthy donors or non-RA rheumatic disease cohorts).

- Perform inter-laboratory comparisons to standardize thresholds for seropositivity .

- Data Table :

| Technique | Sensitivity (%) | Specificity (%) | Key Validation Step |

|---|---|---|---|

| ELISA | 60–70 | 95–98 | Use of CCP2/CCP3 antigens |

| Immunoblot | 50–60 | 90–95 | Confirmatory testing with ELISA |

Q. How should researchers design a case-control study to investigate the association between this compound levels and RA progression?

- Methodological Answer :

- Cohort Selection : Include RA patients stratified by disease duration (early vs. established RA) and matched controls (non-RA rheumatic diseases).

- Variables :

- Independent : this compound titers, RF status, HLA-DRB1 alleles.

- Dependent : Joint erosion severity (via Sharp/van der Heijde scores), DAS-28 scores.

- Controls : Adjust for confounders (e.g., age, smoking status, baseline inflammation markers) using multivariate regression .

- Sample Size : Use power analysis (e.g., 80% power, α=0.05) based on prevalence rates from prior cohorts (e.g., Lifelines Cohort Study) .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound seropositivity and clinical disease activity scores in RA cohorts?

- Methodological Answer :

- Statistical Approaches :

- Apply logistic regression to assess whether this compound titers correlate with DAS-28 scores independent of covariates (e.g., CRP levels, synovitis severity).

- Conduct sensitivity analyses by excluding patients with comorbidities (e.g., fibromyalgia) that may inflate subjective disease activity metrics .

- Mechanistic Studies : Use synovial tissue biopsies to link this compound levels to local inflammation (e.g., CD68+ macrophage infiltration) .

Q. What multi-omics approaches are suitable for exploring molecular pathways influenced by this compound in autoimmune pathogenesis?

- Methodological Answer :

- Genomics : Perform GWAS to identify SNPs near citrullination-related genes (e.g., PADI4) associated with this compound production .

- Proteomics : Use mass spectrometry to detect citrullinated proteins in RA synovial fluid, comparing this compound+ vs. This compound− patients .

- Integration : Apply pathway enrichment analysis (e.g., KEGG, Reactome) to merge omics datasets and identify hub nodes (e.g., NF-κB signaling) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in this compound prevalence across demographic subgroups (e.g., smoking vs. non-smoking RA patients)?

- Methodological Answer :

- Stratified Analysis : Subdivide cohorts by smoking status, age, and HLA-DRB1 carrier status to isolate interaction effects.

- Meta-Analysis : Pool data from independent studies (e.g., EIRA, Lifelines) to assess heterogeneity via I² statistics .

- Data Table :

| Risk Factor | Odds Ratio (95% CI) | Cohort Source |

|---|---|---|

| Smoking | 2.1 (1.6–2.8) | Lifelines Study |

| HLA-DRB1*04 | 3.5 (2.7–4.5) | EIRA Cohort |

Longitudinal Study Design

Q. What are the critical considerations for designing a longitudinal study to track this compound seroconversion in pre-RA populations?

- Methodological Answer :

- Sampling Intervals : Collect serum every 6–12 months to capture seroconversion timing relative to symptom onset.

- Endpoints : Define seroconversion as a shift from negative to positive this compound status with ≥2 consecutive positive tests.

- Covariates : Monitor lifestyle factors (e.g., smoking cessation), infections, and biomarkers (e.g., cytokines) to identify seroconversion triggers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.